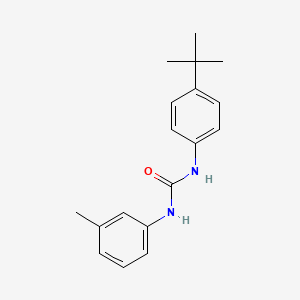![molecular formula C16H13N5O3S B5557573 [2-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid](/img/structure/B5557573.png)
[2-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives typically involves multi-step reactions starting from basic heterocyclic compounds. For example, 4-amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol is prepared through a multi-step sequence from methyl nicotinate, which can then undergo further reactions with various aromatic aldehydes to yield a range of substituted triazole derivatives with potential antimicrobial and antitubercular activities (Dave et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds within this family, including substituted 1,2,4-triazoles, is typically confirmed through spectroscopic methods such as infrared spectra, 1H NMR, and mass spectrometry. These analytical techniques are crucial for determining the chemical composition and structural integrity of the synthesized compounds (Xiao et al., 2014).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including cyclo-condensation and reactions with formaldehyde and different aromatic amines, to yield a variety of derivatives. Such reactions often aim to enhance the biological activity of the compounds, for instance, their antimicrobial and antitubercular properties (Hunashal et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of these compounds can be influenced by their molecular structure. The introduction of different substituents on the triazole ring or the phenoxymethyl group can significantly alter these properties, affecting their potential applications in various fields.
Chemical Properties Analysis
The chemical properties, including acidity and reactivity, of 1,2,4-triazole derivatives are determined by their functional groups. For example, the presence and nature of substituents at specific positions on the triazole ring can influence the compound's acidity, as demonstrated by the determination of ionization constants for various 1,2,4-triazole derivatives. This, in turn, affects their biological activity and potential pharmaceutical applications (Kaplaushenko, 2014).
科学的研究の応用
Synthesis and Antibacterial Activity
One significant area of research involves the synthesis of novel derivatives related to this compound and evaluating their antibacterial activities. Xiao et al. (2014) synthesized 5,5′-(pyridine-2,6-diyl)bis(4-arylideneamino-3-mercapto-1,2,4-triazole) derivatives and found some of these compounds exhibited good antibacterial activities against Escherichia coli and Pseudomonas aeruginosa (Xiao et al., 2014).
Corrosion Inhibition
Another application is in the field of corrosion inhibition. Ansari et al. (2014) investigated Schiff’s bases, including 3-mercapto-5 (pyridine-4-yl)-4H-1,2,4-triazole-4-yl)imino) methyl) phenol (SB-2), as corrosion inhibitors for mild steel in hydrochloric acid solution, demonstrating significant inhibition performance (Ansari et al., 2014).
Antimicrobial and Anticancer Properties
Research also extends to evaluating the antimicrobial and potential anticancer properties of these compounds. Hunashal et al. (2012) synthesized 2-[4-(substituted benzylidenamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid derivatives, which showed significant antifungal activity against various strains (Hunashal et al., 2012). Additionally, Holla et al. (2002) prepared bis-phenoxyacetic acids and derived compounds, some of which demonstrated promising anticancer properties (Holla et al., 2002).
Urease Inhibitory Studies
Moreover, Fang et al. (2019) synthesized dinuclear cobalt and nickel complexes of a mercaptoacetic acid substituted 1,2,4-triazole ligand, showing strong urease inhibition activities, indicating potential for therapeutic applications (Fang et al., 2019).
特性
IUPAC Name |
2-[2-[(E)-(3-pyridin-4-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3S/c22-14(23)10-24-13-4-2-1-3-12(13)9-18-21-15(19-20-16(21)25)11-5-7-17-8-6-11/h1-9H,10H2,(H,20,25)(H,22,23)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXVXFKGPWYHQT-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=NC=C3)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=NC=C3)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

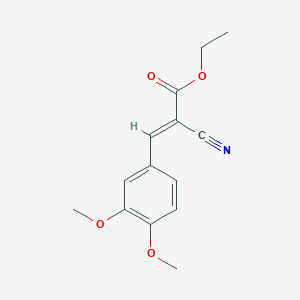

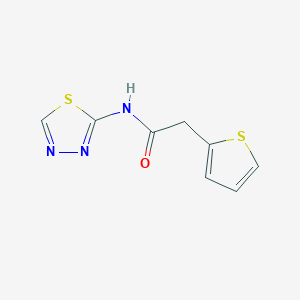
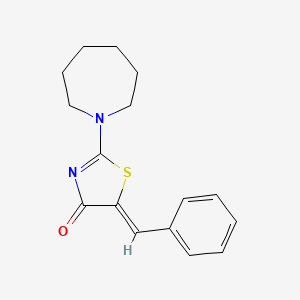
![3-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-N,N-dimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5557522.png)
![ethyl 1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinecarboxylate](/img/structure/B5557527.png)


![3-[(diethylamino)methyl]-2,6,8-trimethyl-4-quinolinol](/img/structure/B5557551.png)
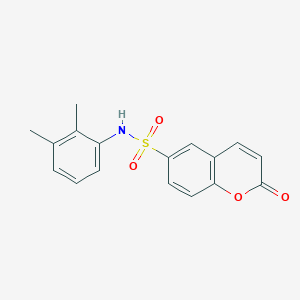
![2,4-dimethoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5557569.png)
![7-(2,4-difluorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5557583.png)

